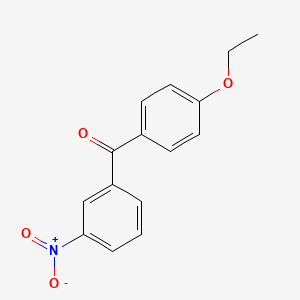
N-(2,3-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-tumor agent. DMXAA was first identified in the early 1990s as a compound that could induce tumor necrosis factor-alpha (TNF-α) production in mice. Since then, DMXAA has been shown to have a range of effects on tumor cells, including inducing apoptosis, inhibiting angiogenesis, and enhancing the immune response to tumors.
Wirkmechanismus
The mechanism of action of DMXAA is not fully understood. It is believed that DMXAA induces TNF-α production in tumor-associated macrophages, which leads to the destruction of tumor blood vessels and subsequent tumor cell death. DMXAA has also been shown to activate the immune system, leading to enhanced anti-tumor activity.
Biochemical and physiological effects:
DMXAA has been shown to have a range of biochemical and physiological effects. In addition to inducing TNF-α production, DMXAA has been shown to inhibit angiogenesis, induce apoptosis, and enhance the immune response to tumors. DMXAA has also been shown to increase the production of nitric oxide, which may contribute to its anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages as a research tool. It is a small molecule that can be easily synthesized, and its effects on tumor cells can be easily measured using standard assays. However, DMXAA has several limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. DMXAA has also been shown to have variable effects in different tumor models, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several areas of future research that could be pursued with DMXAA. One area is the development of more effective formulations of DMXAA that have improved solubility and bioavailability. Another area is the identification of biomarkers that can predict which tumors are most likely to respond to DMXAA treatment. Finally, there is a need for further studies to elucidate the mechanism of action of DMXAA and to identify other potential targets for anti-tumor therapy.
Synthesemethoden
DMXAA can be synthesized using a variety of methods, including the reaction of 2,3-dimethylphenylhydrazine with ethyl 2-chloroacetoacetate, followed by cyclization with hydroxylamine. Other methods involve the reaction of 2,3-dimethylphenylhydrazine with different carboxylic acids and their derivatives, such as ethyl chloroformate and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential as an anti-tumor agent. In preclinical studies, DMXAA has been shown to induce tumor regression in a range of tumor models, including melanoma, lung cancer, and colon cancer. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in these models.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-5-4-6-11(10(8)3)14-13(16)12-7-9(2)17-15-12/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOOWTLLOPRIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NOC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)




![{2-[(2-furylmethylene)hydrazono]-4-oxo-3-phenyl-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5805528.png)


![2-chloro-5-(2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}hydrazino)benzoic acid](/img/structure/B5805559.png)
![5-[(4-methyl-1-piperidinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5805571.png)